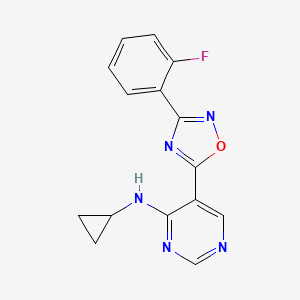

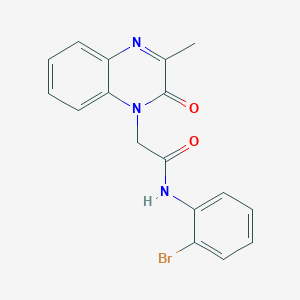

![molecular formula C22H21N5O2S B2646879 N-(3-methoxyphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1110968-71-2](/img/structure/B2646879.png)

N-(3-methoxyphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3-methoxyphenyl)-1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several heterocyclic rings including a pyridine, a thieno[3,2-d]pyrimidine, and a piperidine . The presence of these rings suggests that this compound may have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The thieno[3,2-d]pyrimidine ring system is a fused ring system that incorporates a thiophene (a five-membered ring with one sulfur atom) and a pyrimidine (a six-membered ring with two nitrogen atoms) .Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the presence of the various functional groups and the electronic properties of the rings. For example, the thieno[3,2-d]pyrimidine ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the various functional groups. For example, the presence of the amide group could lead to the formation of hydrogen bonds .Scientific Research Applications

Metabolic Pathways and Disposition

Metabolism and Disposition of BMS-690514 BMS-690514, chemically related to N-(3-methoxyphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide, is an inhibitor of epidermal growth factor receptors and vascular endothelial growth factor receptors. It's being developed for treating non–small-cell lung cancer and metastatic breast cancer. The compound is extensively metabolized in humans, involving multiple oxidation reactions and direct glucuronidation. The metabolites formed, including a hydroxylated rearrangement product and a direct ether glucuronide, are not expected to contribute to the pharmacology of the drug (Christopher et al., 2010).

Disposition and Metabolism of SB-649868 Another compound, SB-649868, related in structure, is an orexin receptor antagonist being developed for insomnia treatment. It undergoes extensive metabolism, predominantly via oxidation of the benzofuran ring. The metabolites, including a unique hemiaminal metabolite and a benzofuran ring-opened carboxylic acid, were the principal components found in plasma extracts. This indicates a high degree of metabolic transformation for the compound (Renzulli et al., 2011).

Diagnostic Applications in PET Imaging

Delineation of 5-HT1A Receptors in Human Brain Compounds structurally related to this compound have been used in PET imaging to delineate 5-HT1A receptors in the human brain. This imaging is crucial for studying psychiatric and neurological disorders and understanding the pharmacology of drugs acting on the central nervous system. For instance, [11C]WAY-100635 has been used to visualize 5-HT1A receptors, demonstrating the potential of structurally similar compounds in PET imaging for diagnostic and research purposes (Pike et al., 1995; Houle et al., 1997).

Future Directions

properties

IUPAC Name |

N-(3-methoxyphenyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c1-29-16-5-2-4-15(12-16)26-21(28)14-7-10-27(11-8-14)20-19-18(24-13-25-20)17-6-3-9-23-22(17)30-19/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQPNEMRUBZQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2646799.png)

![Ethyl 2-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2646801.png)

![3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2646802.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2646803.png)

![Ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2646807.png)

![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2646815.png)

![2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2646819.png)